6-O-Desmethoxyethyl-6-O-chloroethyl Erlotinib Hydrochloride

X-ray crystallography Structural isomerism Impurity profiling

Erlotinib QC laboratories face a critical challenge: distinguishing the 6-O-chloroethyl isomer (EP Impurity J) from its 7-O-chloroethyl isomer (Impurity A). Unauthenticated reference standards cause misidentification, inaccurate RRT assignments, and ICH Q2(R1) validation failure. • X-ray confirmed structure (CCDC 1535572) and distinct ¹H NMR (δ 8.66) provide unambiguous isomer identification. • ≥98% HPLC purity with full CoA supports accurate quantification at the 0.10% ICH Q3A threshold. • Hydrochloride salt ensures reliable solubility in aqueous-organic HPLC mobile phases for method validation and forced degradation studies.

Molecular Formula C₂₁H₂₁Cl₂N₃O₃
Molecular Weight 434.32
CAS No. 183320-04-9
Cat. No. B1146366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-O-Desmethoxyethyl-6-O-chloroethyl Erlotinib Hydrochloride
CAS183320-04-9
Synonyms6-(2-Chloroethoxy)-N-(3-ethynylphenyl)-7-(2-methoxyethoxy)-4-quinazolinamine Hydrochloride (1:1);  6-(2-Chloroethoxy)-N-(3-ethynylphenyl)-7-(2-methoxyethoxy)-4-quinazolinamine Monohydrochloride
Molecular FormulaC₂₁H₂₁Cl₂N₃O₃
Molecular Weight434.32
Structural Identifiers
SMILESCOCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCCl.Cl
InChIInChI=1S/C21H20ClN3O3.ClH/c1-3-15-5-4-6-16(11-15)25-21-17-12-19(27-8-7-22)20(28-10-9-26-2)13-18(17)23-14-24-21;/h1,4-6,11-14H,7-10H2,2H3,(H,23,24,25);1H
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-O-Desmethoxyethyl-6-O-chloroethyl Erlotinib Hydrochloride (CAS 183320-04-9): Structural Identity and Comparator Baseline


6-O-Desmethoxyethyl-6-O-chloroethyl Erlotinib Hydrochloride (CAS 183320-04-9) is a process-related impurity and structural analog of the EGFR tyrosine kinase inhibitor Erlotinib, formally designated as Erlotinib EP Impurity J [1]. Its systematic name is 6-(2-chloroethoxy)-N-(3-ethynylphenyl)-7-(2-methoxyethoxy)quinazolin-4-amine hydrochloride (1:1), with molecular formula C₂₁H₂₁Cl₂N₃O₃ and molecular weight 434.32 g/mol [2]. The compound exists as a hydrochloride salt (CAS 183320-04-9), while its free base form carries CAS 183321-83-7 . Clinically, Erlotinib is a first-generation EGFR inhibitor approved for non-small cell lung cancer and pancreatic cancer, and rigorous control of process-related impurities such as this chloroethyl analog is mandated by ICH Q3A guidelines and pharmacopoeial monographs [3].

Why Generic Substitution of Erlotinib Impurity Reference Standards Introduces Quantifiable Analytical Risk in Regulated Pharmaceutical Quality Control


Regulatory monographs, including the European Pharmacopoeia (Ph. Eur. monograph 3094), mandate the use of specific, well-characterized impurity reference standards to ensure system suitability and accurate quantification in HPLC analyses of Erlotinib drug substance and finished product [1]. The target compound (EP Impurity J) is a structural isomer of the concurrently formed process impurity 7-(2-chloroethoxy)-N-(3-ethynylphenyl)-6-(2-methoxyethoxy)quinazoline-4-amine (Impurity A/Isomer 4, CAS 183321-85-9), from which it must be unequivocally distinguished [2]. Substitution with an incorrect isomer, an under-characterized batch, or a non-pharmacopoeial analog can lead to misidentification of impurity peaks, inaccurate relative retention time (RRT) assignments, and failure to meet ICH Q2(R1) validation criteria for specificity and linearity [3]. In forced degradation studies, the target impurity has been identified as a distinct degradation product with a unique m/z signature, further underscoring the necessity of a compound-specific reference material rather than a generic surrogate [4].

Quantitative Evidence of Differentiation: 6-O-Desmethoxyethyl-6-O-chloroethyl Erlotinib Hydrochloride versus Closest Comparators


Unambiguous Structural Differentiation from Its Positional Isomer (Impurity A) via Single-Crystal X-Ray Diffraction

The target compound (isomer 5, CAS 183320-04-9) and its process isomer impurity A (isomer 4, CAS 183321-85-9) are positional isomers that arise from chlorination at either the 6-O or 7-O ethylene side chain of Erlotinib. Single-crystal X-ray diffraction provides unambiguous, orthogonal structural confirmation. The crystal structure for isomer 4 (7-chloroethoxy) was deposited as CCDC 1535571, and for isomer 5 (6-chloroethoxy, the target) as CCDC 1535572 [1]. ¹H NMR chemical shifts for the quinazoline core protons also differ: the H-2 proton resonates at δ 8.43 for isomer 4 versus δ 8.66 for isomer 5 [1]. This level of structural certainty is required for use as a pharmacopoeial reference standard and cannot be achieved with mixed or unresolved isomer batches.

X-ray crystallography Structural isomerism Impurity profiling

Chromatographic Resolution from Its Structural Isomer: TLC Rf and Column Separation Metrics

The two structural isomers can be baseline-resolved by normal-phase silica gel chromatography, a critical feature for both preparative purification and analytical method development. Under identical TLC conditions (EtOAc/MeOH 95:5), isomer 4 (7-chloroethoxy) exhibits Rf = 0.78, while isomer 5 (6-chloroethoxy, the target) exhibits Rf = 0.67, corresponding to a ΔRf of 0.11 [1]. This difference enables their isolation by column chromatography with a reported yield of 25% for isomer 4 and 30% for isomer 5 from the common mesylate precursor [1]. The ability to resolve these isomers chromatographically is the foundation of the pharmacopoeial HPLC method, where impurity J must be separated from impurity A and from the Erlotinib parent peak.

Column chromatography TLC Isomer separation

Molecular Ion and High-Resolution Mass Spectrometry Confirmation for LC-HRMS Impurity Identification

High-resolution mass spectrometry provides a definitive mass-based identification of the target impurity. The Morales-Vilchis et al. study reports HRMS (FAB+) m/z 398.1279 [M+H]⁺ for the target free base (isomer 5), versus m/z 398.1256 [M+H]⁺ for isomer 4, both fitting the calculated formula C₂₁H₂₁ClN₃O₃H⁺ (398.1271) with mass error < 2 ppm [1]. In an independent forced degradation and impurity profiling study using Orbitrap LC-HRMS, process-related impurities of Erlotinib were identified with exact mass measurements across a scan range of m/z 100–2000, enabling confident assignment of the chloroethoxy impurity among 14 detected species [2]. The unique exact mass and isotopic pattern (due to the chlorine atom) distinguish this compound from other Erlotinib-related impurities lacking chlorine, such as desmethyl Erlotinib (OSI-420) or didesmethyl Erlotinib.

High-resolution mass spectrometry Impurity identification LC-HRMS

Thermal Property Differentiation from the Structural Isomer: Melting Point as a Batch-Release Criterion

Melting point serves as a simple, compendial identity test that quantitatively distinguishes the target impurity from its positional isomer. The free base of the target compound (6-chloroethoxy isomer) melts at 110–112 °C, whereas the 7-chloroethoxy isomer (impurity A) melts at 164–166 °C, a difference of approximately 54 °C [1]. For the hydrochloride salt (CAS 183320-04-9), the melting point is reported as >213 °C (with decomposition) [2]. This large thermal difference arises from differential crystal packing, as confirmed by the distinct unit cells obtained from X-ray diffraction [1]. Melting point determination is a low-cost, rapid identity verification that can be performed upon receipt of the reference standard to confirm that the correct isomer has been supplied.

Melting point Thermal analysis Identity testing

Pharmacopoeial Recognition as EP Impurity J with Defined System Suitability Criteria

The target compound is specifically listed as Erlotinib EP Impurity J in the European Pharmacopoeia (Ph. Eur. monograph 3094), where it is part of the impurity mixture CRS (containing impurities A, G, and H) used for system suitability in the related substances test [1]. The BP/EP monograph specifies relative retention times (RRT) with reference to Erlotinib (retention time ~5 min): impurity A RRT ~0.2, impurity G RRT ~1.9, and impurity H RRT ~2.0 [1]. While impurity J itself is not in the mixture CRS, its identity as a known process impurity necessitates a separately sourced, well-characterized reference standard for peak identification during method validation. ICH Q3A mandates that any impurity present at ≥0.10% in a drug substance with a maximum daily dose of ≤2 g/day must be identified and quantified [2], and the target impurity has been detected at levels approaching 0.1% in industrial Erlotinib batches [3].

Pharmacopoeial reference standard System suitability Regulatory compliance

Commercial Supply Characteristics: Salt Form Purity and Analytical Documentation Package

Commercially, 6-O-Desmethoxyethyl-6-O-chloroethyl Erlotinib Hydrochloride (CAS 183320-04-9) is supplied as the hydrochloride salt with typical HPLC purity of ≥95% (routinely 95–98%) [1]. Suppliers such as Kewel, MolCore, and CymitQuimica provide comprehensive Certificates of Analysis (CoA) including HPLC chromatograms, ¹H NMR, ¹³C NMR, and mass spectra [1]. The hydrochloride form offers improved aqueous solubility (slightly soluble in water, soluble in DMSO and methanol) compared to the free base, facilitating preparation of stock solutions for HPLC system suitability testing [2]. In contrast, the free base form (CAS 183321-83-7) is also commercially available but typically as a neat solid requiring dissolution in organic solvents prior to use . The availability of the hydrochloride salt in pre-weighed, analytically certified quantities (10 mg, 25 mg, 50 mg, 100 mg) directly supports GMP quality control workflows without the need for additional salt conversion or purification steps.

Reference standard procurement Certificate of Analysis HPLC purity

Operational Application Scenarios for 6-O-Desmethoxyethyl-6-O-chloroethyl Erlotinib Hydrochloride Based on Verified Differentiation Evidence


GMP Release Testing and Stability Studies: Peak Identification for Erlotinib Drug Substance and Tablet Impurity Profiling

In GMP quality control laboratories performing related substances testing per Ph. Eur. monograph 3094, this compound serves as an independent reference standard to identify and quantify the 6-O-chloroethyl process impurity (EP Impurity J) that is not included in the commercially available EP impurity mixture CRS [1]. The confirmed HRMS signature (m/z 398.1279 [M+H]⁺ for free base) and characteristic chlorine isotopic pattern enable unambiguous peak assignment in LC-HRMS methods, while the chromatographic Rf difference (ΔRf 0.11 vs. isomer A) validates HPLC column selectivity [2][3]. With an identification threshold of 0.10% per ICH Q3A, and the impurity detected at approximately 0.1% in industrial batches, procurement of a certified reference standard with ≥95% HPLC purity and full CoA documentation is essential for accurate quantification and regulatory filing support (ANDA, DMF) [1][4].

Forced Degradation and Mass Balance Studies for Regulatory Submission

During forced degradation studies of Erlotinib hydrochloride under oxidative and acidic stress conditions, the target impurity has been identified among 14 degradation products by Orbitrap LC-HRMS [5]. Use of the authenticated reference standard allows accurate determination of degradation kinetics, mass balance closure, and establishment of degradation product fate pathways. The hydrochloride salt form (CAS 183320-04-9) is particularly suited for preparing spiked samples at known concentrations in the aqueous-organic mobile phases (e.g., ammonium acetate:acetonitrile systems) commonly employed in validated RP-HPLC methods, due to its improved solubility profile relative to the free base [5][6].

Analytical Method Development and Validation: Specificity Demonstration Against Co-Eluting Isomers

A critical validation parameter per ICH Q2(R1) is specificity—the ability to resolve the analyte from closely related impurities. The target compound and its positional isomer (Impurity A, CAS 183321-85-9) possess identical molecular formula and very similar chromatographic behavior. Method development studies must demonstrate baseline resolution (resolution factor Rs ≥ 1.5) between these two isomers. The independently characterized reference standard, with confirmed X-ray crystal structure (CCDC 1535572) and distinct ¹H NMR signature (δ 8.66 for H-2 proton), provides the definitive marker for the 6-chloroethoxy isomer [3]. The observed melting point difference (free base: 110–112 °C vs. 164–166 °C for isomer A) additionally serves as an orthogonal identity confirmation when qualifying new reference standard lots [3].

Process Chemistry Control: Monitoring Chlorination Side-Reactions During Erlotinib Synthesis

During the industrial synthesis of Erlotinib, nucleophilic chloride ions can attack either the 6-O or 7-O ethylene side chain of the quinazoline intermediate, generating both structural isomers [3]. Process development chemists require the target impurity reference standard to quantify the extent of undesired chlorination at the 6-position versus the 7-position. The reported synthetic yields (25% for isomer 4, 30% for isomer 5 from the common mesylate precursor) and distinct TLC Rf values (0.78 vs. 0.67) provide a benchmark for optimizing reaction conditions to minimize this impurity formation [3]. Procuring the hydrochloride salt in 25-100 mg quantities supports multiple process monitoring runs during scale-up and process validation campaigns [6].

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